(2Z)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)but-2-enamide
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Overview
Description
Imidazo[1,2-a]pyrimidines are a class of nitrogen heterocycles that are found in nature and can be synthesized . They are found in various living systems, from the smallest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores due to their ability to bind with various living systems .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines has been achieved through different chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo various chemical reactions for direct functionalization . These reactions can be facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Medicinal Chemistry and Drug Discovery : The imidazo[1,2-a]pyrimidine moiety, structurally related to the compound , has been identified as a full antagonist of the androgen receptor, showing potential for tumor growth inhibition in prostate cancer. However, it is rapidly metabolized by aldehyde oxidase (AO), leading to investigations into medicinal chemistry strategies to reduce AO-mediated oxidation (Linton et al., 2011).
Antiviral Research : Compounds structurally related to (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide have been designed and tested as antirhinovirus agents. The synthesis and antiviral activity of these compounds highlight the potential of imidazo[1,2-a]pyrimidines in addressing viral infections (Hamdouchi et al., 1999).
Heterocyclic Chemistry : Research in heterocyclic chemistry has led to the synthesis of new derivatives of heterocyclic systems like imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, expanding the understanding and applications of these chemical structures in various fields (Harutyunyan, 2016).
Structure-Activity Relationship Studies : The exploration of the utility of enaminonitriles for the synthesis of various pyrazole, pyrimidine, and imidazo[1,2-a]pyrimidine derivatives has been conducted. These studies contribute to understanding the structure-activity relationship in drug design and discovery (Farag & Fahim, 2019).
Antimicrobial and Antiprotozoal Research : Novel dicationic imidazo[1,2-a]pyridines have been synthesized and tested for their antiprotozoal activity, demonstrating the potential of these compounds in combating protozoan infections (Ismail et al., 2004).
Future Directions
Properties
IUPAC Name |
(Z)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-3-5-16(22)19-14-10-13(7-6-12(14)2)15-11-21-9-4-8-18-17(21)20-15/h3-11H,1-2H3,(H,19,22)/b5-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPKOGILAHCPKN-HYXAFXHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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